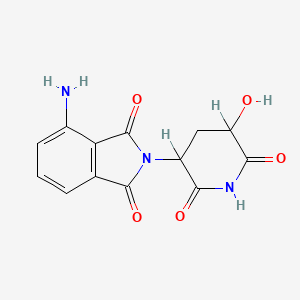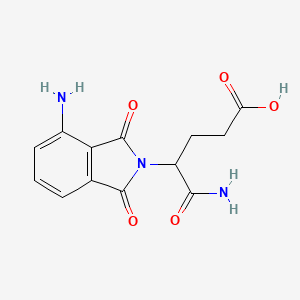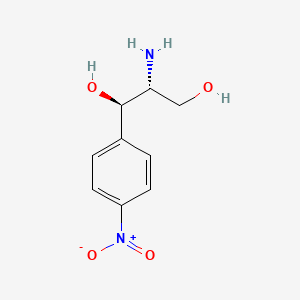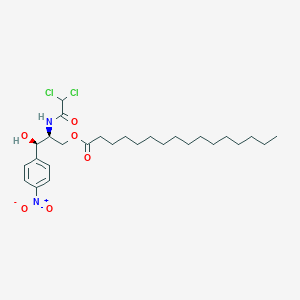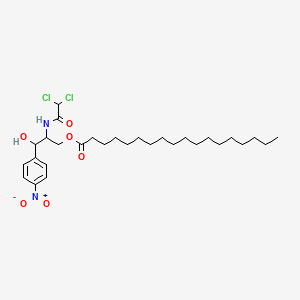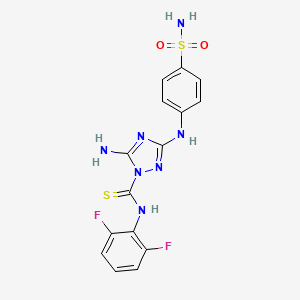
Cdk1/2-Inhibitor III
Übersicht
Beschreibung
Cdk1/2 Inhibitor III is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, Cdk1/2 Inhibitor III can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Wissenschaftliche Forschungsanwendungen
Cdk1/2 Inhibitor III has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the role of cyclin-dependent kinases in various cellular processes.
Biology: The inhibitor is employed in cell biology studies to investigate cell cycle regulation and its impact on cell proliferation and apoptosis.
Wirkmechanismus
Target of Action
Cdk1/2 Inhibitor III is a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . These cyclin-dependent kinases (CDKs) are key players in cell cycle regulation . Their timed activation guides cells through the cell cycle and ensures the accurate execution of cell division .
Mode of Action
Cdk1/2 Inhibitor III interacts with its targets by binding to the ATP pocket of CDKs . This binding removes the negative phosphorylation on CDK1/2, resulting in deregulation of CDKs . This leads to increased origin firing and replication fork degradation, leading to fork collapse, DNA damage, and unscheduled mitosis .
Biochemical Pathways
The primary biochemical pathway affected by Cdk1/2 Inhibitor III is the cell cycle. Specifically, it impacts the G2/M and G1/S transitions during the cell division cycle . The inhibitor supports genome integrity by suppressing excessive origin firing during DNA replication and premature entry into mitosis .
Pharmacokinetics
It is known that the inhibitor is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The action of Cdk1/2 Inhibitor III results in a block in the G1 (gap) phase of the cell cycle . It also leads to DNA damage and unscheduled mitosis due to increased origin firing and replication fork degradation . This can lead to apoptosis and cell cycle arrest .
Biochemische Analyse
Biochemical Properties
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It displays anti-proliferative properties in various human cancer cells . The inhibitor interacts with these kinases, blocking their activity and thereby influencing the progression of the cell cycle .
Cellular Effects
In cellular contexts, Cdk1/2 Inhibitor III has been shown to induce apoptosis and cell cycle arrest in certain human colon carcinoma cell lines . It also exhibits anti-proliferative effects in various human cancer cells, including HCT-116, HeLa, and A375 cells . The inhibitor’s effects on cell function are largely due to its impact on cell signaling pathways and gene expression related to cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of Cdk1/2 Inhibitor III involves its binding to the ATP-binding pocket of Cdk1 and Cdk2, thereby inhibiting their kinase activity . This results in the deactivation of the cyclin B1/Cdk1 and cyclin A/Cdk2 complexes, which are crucial for cell cycle progression . The inhibitor’s effects at the molecular level also include changes in gene expression related to cell cycle regulation .
Temporal Effects in Laboratory Settings
The effects of Cdk1/2 Inhibitor III can change over time in laboratory settings. For instance, the inhibitor can induce apoptosis and cell cycle arrest in certain cell lines, suggesting that it has long-term effects on cellular function
Metabolic Pathways
Cdk1/2 Inhibitor III is involved in the regulation of cell cycle progression, a fundamental metabolic pathway in cells . It interacts with the cyclin-dependent kinases Cdk1 and Cdk2, which play crucial roles in this pathway
Subcellular Localization
The subcellular localization of Cdk1/2 Inhibitor III is likely to be influenced by its interactions with Cdk1 and Cdk2, which are typically localized in the nucleus of cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of acylaminoindazole as a starting material, which undergoes a series of reactions such as nitration, reduction, and cyclization to form the final product . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cdk1/2 Inhibitor III is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow chemistry, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction conditions and reduces the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk1/2 Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its binding affinity to cyclin-dependent kinases.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions are typically derivatives of Cdk1/2 Inhibitor III with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavopiridol: A pan-cyclin-dependent kinase inhibitor that targets multiple cyclin-dependent kinases but lacks the selectivity of Cdk1/2 Inhibitor III.
Roscovitine: Another cyclin-dependent kinase inhibitor with a broader target range, including cyclin-dependent kinases 1, 2, and 5.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Uniqueness
Cdk1/2 Inhibitor III is unique in its high selectivity for cyclin-dependent kinases 1 and 2, which makes it a valuable tool for studying these specific kinases without off-target effects. Its ability to bind to the hydrophobic pocket adjacent to the ATP-binding site further enhances its selectivity and potency compared to other inhibitors .
Eigenschaften
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)


![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
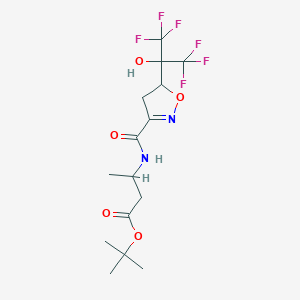
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)

